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molecular formula C9H7BrF2O2 B8525125 3-(4-Bromo-2,5-difluorophenyl)propanoic acid

3-(4-Bromo-2,5-difluorophenyl)propanoic acid

Cat. No. B8525125
M. Wt: 265.05 g/mol
InChI Key: IWWOVWYIWGTYCL-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

To a solution of 3-(4-bromo-2,5-difluorophenyl)propanoic acid (1.10 g) in DCM (20 mL) was added SOCl2 (2.45 g). The mixture was stirred at room temperature for 18 hours. The solvent was removed by evaporation under reduced pressure. The residue was dried under high vacuum to give a crude solid. To the residue was added AlCl3 (2.76 g) and the mixture heated to 130° C. The mixture was stirred at 130° C. for 2 hours and then cooled to room temperature. The resulting mixture was treated with ice water and then extracted with ethyl acetate (50 mL×3). The organic phase was washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica gel column chromatography eluting with petroleum ether/ethyl acetate (5:1) to give the subtitle compound as a light yellow solid. MS ESI+: m/z=247 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:9][CH2:10][C:11]([OH:13])=O)=[C:4]([F:14])[CH:3]=1.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[C:7]([F:8])=[C:6]2[C:5]([CH2:9][CH2:10][C:11]2=[O:13])=[C:4]([F:14])[CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)CCC(=O)O)F
Name
Quantity
2.45 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 130° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 130° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C2CCC(C2=C1F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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